4-(Piperidin-4-ylmethoxy)-benzonitrile
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Overview
Description
4-(Piperidin-4-ylmethoxy)-benzonitrile is a chemical compound that features a piperidine ring attached to a benzonitrile moiety via a methoxy linker. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The piperidine ring is a six-membered heterocycle containing one nitrogen atom, which is a common structural motif in many biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-ylmethoxy)-benzonitrile typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Attachment of the Methoxy Linker: The methoxy group can be introduced via nucleophilic substitution reactions, where a suitable methoxy donor reacts with a precursor containing a leaving group.
Formation of the Benzonitrile Moiety: The benzonitrile group can be introduced through reactions such as the Sandmeyer reaction, where an aryl amine is converted to a nitrile using copper(I) cyanide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-4-ylmethoxy)-benzonitrile can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidinones or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form amines or other reduced products.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as alkoxides, thiolates, and amines can be used for substitution reactions.
Major Products
Oxidation: Piperidinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Piperidin-4-ylmethoxy)-benzonitrile has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Research: It can be used as a probe or ligand in biological studies to investigate receptor interactions and signaling pathways.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-(Piperidin-4-ylmethoxy)-benzonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as receptors, enzymes, or ion channels, to exert its effects. The piperidine ring can mimic natural ligands, allowing the compound to modulate biological pathways. The benzonitrile moiety can enhance binding affinity and specificity through interactions with hydrophobic pockets in target proteins.
Comparison with Similar Compounds
Similar Compounds
4-(Piperidin-4-ylmethoxy)-benzamide: Similar structure but with an amide group instead of a nitrile.
4-(Piperidin-4-ylmethoxy)-benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile.
4-(Piperidin-4-ylmethoxy)-benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
Uniqueness
4-(Piperidin-4-ylmethoxy)-benzonitrile is unique due to the presence of the nitrile group, which can participate in a variety of chemical reactions, providing versatility in synthetic applications. The combination of the piperidine ring and the benzonitrile moiety also offers a unique pharmacophore that can be exploited in drug design and development.
Properties
IUPAC Name |
4-(piperidin-4-ylmethoxy)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c14-9-11-1-3-13(4-2-11)16-10-12-5-7-15-8-6-12/h1-4,12,15H,5-8,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEKHERZQAFTTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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